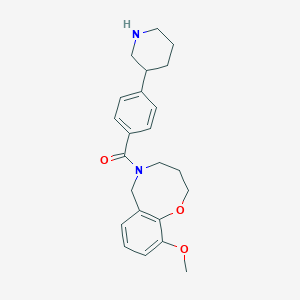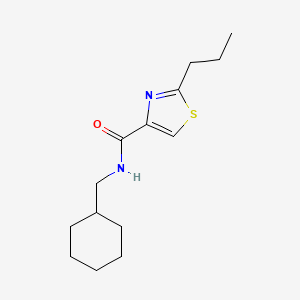
3,3-dimethyl-1-(4-nitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-dimethyl-1-(4-nitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a tool for studying the mechanisms of various biological processes.
作用机制
The mechanism of action of 3,3-dimethyl-1-(4-nitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone is not fully understood, but it is believed to involve the modulation of various signaling pathways within cells. This compound has been shown to interact with a variety of proteins, including G-protein coupled receptors and ion channels, which are involved in a wide range of biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,3-dimethyl-1-(4-nitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone are varied and complex. This compound has been shown to affect a variety of biological processes, including neurotransmitter release, ion channel function, and cell signaling. Additionally, this compound has been shown to have potential as a therapeutic agent for a variety of conditions, including pain, anxiety, and depression.
实验室实验的优点和局限性
One of the main advantages of using 3,3-dimethyl-1-(4-nitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone in lab experiments is its ability to interact with a variety of biological targets. This compound has been shown to be a highly versatile tool for studying the mechanisms of various biological processes. However, one of the main limitations of using this compound is its relatively complex synthesis method, which can make it difficult to obtain in large quantities.
未来方向
There are many potential future directions for research involving 3,3-dimethyl-1-(4-nitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone. One potential avenue of research is the development of new synthetic methods for producing this compound. Additionally, future research could focus on the development of new applications for this compound in areas such as drug discovery and therapeutic development. Finally, future research could also focus on the elucidation of the precise mechanisms of action of this compound, which could lead to new insights into the workings of various biological processes.
合成方法
The synthesis of 3,3-dimethyl-1-(4-nitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone typically involves the reaction of 2-aminobenzylamine with 2,3-dimethyl-1,4-naphthoquinone in the presence of a suitable oxidizing agent. This reaction produces the desired compound with high yield and purity.
科学研究应用
3,3-dimethyl-1-(4-nitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone has been used in a variety of scientific research applications. One of the most promising applications is as a tool for studying the mechanisms of various biological processes. This compound has been shown to interact with a variety of biological targets, including G-protein coupled receptors and ion channels.
属性
IUPAC Name |
3,3-dimethyl-1-[(4-nitrophenyl)methyl]-4H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-17(2)16(21)19(15-6-4-3-5-14(15)18-17)11-12-7-9-13(10-8-12)20(22)23/h3-10,18H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZPHRADTLXPLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C2=CC=CC=C2N1)CC3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24809467 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3,3-dimethyl-1-(4-nitrobenzyl)-3,4-dihydroquinoxalin-2(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5686065.png)
![1-cyclopentyl-4-[(dimethylamino)(3-fluorophenyl)acetyl]-2-piperazinone](/img/structure/B5686071.png)
![N-[4-(aminosulfonyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5686084.png)
![N-(5-chloro-2-methoxyphenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5686102.png)



![5-[(4-acetylphenoxy)methyl]-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-3-isoxazolecarboxamide](/img/structure/B5686129.png)
![2-[4-(3-methylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5686132.png)
![5-acetyl-1'-(1H-indol-2-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5686140.png)
![2-(3-methylbutyl)-8-(pyrrolidin-1-ylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5686149.png)

![N-[(3R*,4S*)-1-acetyl-4-phenyl-3-pyrrolidinyl]-4-(4-morpholinyl)butanamide](/img/structure/B5686160.png)
![4-chloro-N-(2-{[4-(dimethylamino)-5-fluoropyrimidin-2-yl]amino}ethyl)benzenesulfonamide](/img/structure/B5686167.png)